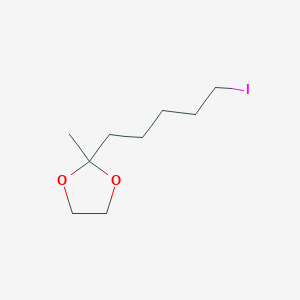
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- is a heterocyclic organic compound with the molecular formula C10H19IO2 It is a derivative of dioxolane, where the 2-position is substituted with a 5-iodopentyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- typically involves the reaction of 1,3-dioxolane with 5-iodopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-(5-hydroxypentyl)-2-methyl-1,3-dioxolane, 2-(5-cyanopentyl)-2-methyl-1,3-dioxolane, and 2-(5-aminopentyl)-2-methyl-1,3-dioxolane.
Oxidation Reactions: Products include 2-(5-iodopentyl)-2-methyl-1,3-dioxolane-4-one.
Reduction Reactions: Products include 2-(5-pentyl)-2-methyl-1,3-dioxolane.
Scientific Research Applications
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various receptors or enzymes. The dioxolane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloropentyl)-1,3-dioxolane
- 2-(5-bromopentyl)-1,3-dioxolane
- 2-(5-fluoropentyl)-1,3-dioxolane
Uniqueness
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more susceptible to nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Properties
CAS No. |
121407-72-5 |
|---|---|
Molecular Formula |
C9H17IO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
2-(5-iodopentyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17IO2/c1-9(11-7-8-12-9)5-3-2-4-6-10/h2-8H2,1H3 |
InChI Key |
PIDSKAUAVDTVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


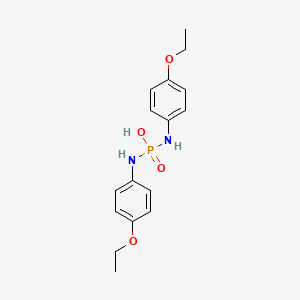
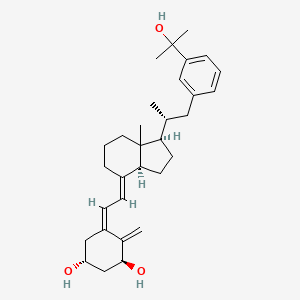
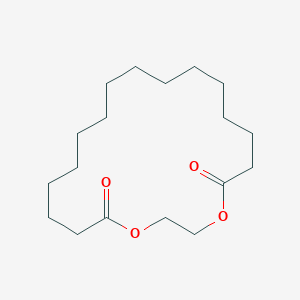
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
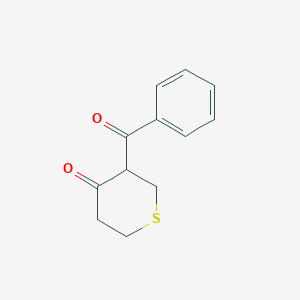
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

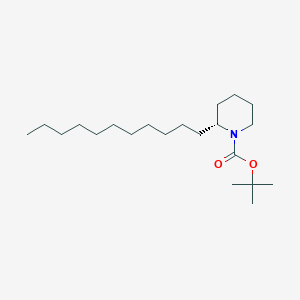
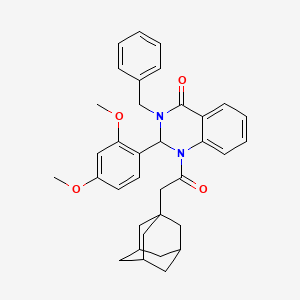
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)


